5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione is systematically identified by its IUPAC name, which reflects its core structure and substituents. The parent heterocyclic system is imidazolidine-2,4-dione, a five-membered ring containing two nitrogen atoms at positions 1 and 3, with two carbonyl groups at positions 2 and 4. The numbering follows IUPAC rules, prioritizing functional groups and substituents. At position 5 of the ring, two substituents are attached: a methyl group and a 3-chlorophenyl group. The 3-chlorophenyl group refers to a phenyl ring substituted with a chlorine atom at the meta position relative to the point of attachment to the imidazolidine ring.
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 6946-01-6 | |
| Molecular Formula | C₁₀H₉ClN₂O₂ | |
| Molecular Weight | 224.64 g/mol | |
| SMILES | CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Cl |
The compound is also recognized by synonyms such as 5-(3-chlorophenyl)-5-methylhydantoin, reflecting its classification within the hydantoin family of heterocyclic compounds.
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction (XRD) is a critical technique for determining the three-dimensional arrangement of atoms in crystalline solids. While specific crystallographic data for 5-(3-chlorophenyl)-5-methylimidazolidine-2,4-dione are limited, general insights can be inferred from analogous imidazolidinedione derivatives.
Structural Features
The imidazolidine-2,4-dione core typically adopts a planar conformation due to resonance stabilization between the carbonyl groups. The methyl and 3-chlorophenyl substituents at position 5 introduce steric and electronic effects that influence molecular packing. Hydrogen bonding between the NH groups of the imidazolidine ring and oxygen atoms of adjacent molecules may dominate intermolecular interactions.
XRD Methodology
Crystallographic studies for similar compounds employ synchrotron or laboratory X-ray sources with Cu Kα (λ = 1.54 Å) or Mo Kα (λ = 0.71 Å) radiation. Data are collected in reflection or transmission geometries, and structures are solved using direct methods or molecular replacement. Key parameters include:
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
NMR spectroscopy provides detailed information about the electronic environment and connectivity of nuclei. For 5-(3-chlorophenyl)-5-methylimidazolidine-2,4-dione, key assignments include:
The NH proton resonance typically appears as a broad singlet due to restricted rotation and hydrogen bonding. Aromatic protons exhibit splitting patterns consistent with a meta-substituted chlorophenyl group.
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy identifies functional groups through characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3200–3300 | NH stretching (imidazolidine ring) | |
| 1770–1780 | C=O (C2 carbonyl) | |
| 1720–1730 | C=O (C4 carbonyl) | |
| 1450–1550 | C=C aromatic stretching | |
| 750–850 | C–Cl stretching |
The two distinct C=O stretches indicate non-equivalent carbonyl groups, consistent with the imidazolidine-2,4-dione structure. The C–Cl absorption confirms the presence of the chlorine substituent.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry reveals fragmentation pathways:
The dominant fragmentation involves decarboxylation, producing a stable imidazoline intermediate. The presence of the 3-chlorophenyl group is confirmed by isotopic peaks at m/z 224/226 (3:1 ratio).
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAMVXKHZACAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287857 | |
| Record name | 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-01-6 | |
| Record name | NSC52920 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction remains the most reliable method for synthesizing 5,5-disubstituted hydantoins. For 5-(3-chlorophenyl)-5-methylimidazolidine-2,4-dione, the protocol involves:
Reagents :
- 3-Chlorophenylacetone (1.0 equiv)
- Ammonium carbonate (3.0 equiv)
- Sodium cyanide (1.2 equiv)
- Ethanol/water (3:1 v/v)
Procedure :
- Combine reagents in refluxing ethanol/water (80°C, 12–16 hours).
- Cool the mixture to room temperature, filter, and wash with cold ethanol.
- Purify via recrystallization (ethanol/water).
Mechanistic Insight :
The reaction proceeds through nucleophilic addition of cyanide to the ketone, forming an α-aminonitrile intermediate. Cyclization with ammonium carbonate yields the hydantoin core.
Yield : 68–72%
Melting Point : 210–212°C
Characterization :
Knoevenagel Condensation Followed by Cyclization
While less efficient for 5,5-dialkyl/aryl hydantoins, this method is viable for introducing aromatic groups:
Reagents :
- Hydantoin (1.0 equiv)
- 3-Chlorobenzaldehyde (1.1 equiv)
- Ammonium acetate (1.5 equiv)
- Acetic acid (solvent)
Procedure :
- Reflux hydantoin and 3-chlorobenzaldehyde in acetic acid with ammonium acetate (8 hours).
- Isolate the intermediate 5-(3-chlorobenzylidene)hydantoin via filtration.
- Reduce the exocyclic double bond (H2/Pd-C) and methylate the C5 position using methyl iodide.
Yield : 35–40% (two-step)
Limitations : Low overall yield due to side reactions during hydrogenation.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Additives
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves cyanide availability, boosting yields to 75%.
Analytical Validation
Spectroscopic Data
13C NMR (125 MHz, DMSO-d6) :
HRMS (ESI-TOF) :
Purity Assessment
HPLC Conditions :
- Column: C18 (4.6 × 250 mm, 5 µm)
- Mobile Phase: Acetonitrile/water (60:40)
- Retention Time: 6.8 minutes
- Purity: >98%
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Bucherer-Bergs | 68–72 | >98 | One-pot synthesis | Cyanide handling required |
| Knoevenagel-Reduction | 35–40 | 90–95 | Selective aryl introduction | Multi-step, low yield |
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which may have different functional groups attached to the imidazolidine ring.
Applications De Recherche Scientifique
Medicinal Chemistry
5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown that certain analogs can inhibit bacterial growth effectively.
- Enzyme Inhibition : The compound is being explored as a potential inhibitor for specific enzymes involved in disease processes. Its ability to modulate enzyme activity could lead to new treatments for conditions such as cancer and inflammation.
Biological Studies
Research into the biological implications of 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione has revealed:
- Interaction with Biological Targets : The compound's interactions with various receptors and enzymes are under investigation to understand its mechanism of action better. Preliminary studies suggest it may influence signaling pathways relevant to cancer progression.
- Toxicological Assessments : Safety evaluations are essential for any therapeutic application. Current research includes assessing the compound's toxicity profiles in vitro and in vivo.
Comparison of Biological Activities
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione | Structure | Antimicrobial, Enzyme Inhibitor |
| 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione | Similar | Anticancer |
| 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | Similar | Antimicrobial |
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione against various bacterial strains. The results demonstrated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Modulation
In another study focusing on enzyme inhibition, researchers synthesized several derivatives of 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione to assess their activity against a specific enzyme linked to cancer metastasis. The findings indicated that certain derivatives could effectively inhibit enzyme activity, suggesting their viability as therapeutic agents in oncology.
Mécanisme D'action
The mechanism of action of 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
Table 1: Substituent Effects in Imidazolidinedione Derivatives
Key Observations:
- Chlorophenyl vs. Fluorophenyl: The 4-fluorophenyl analog exhibits distinct electronic properties due to fluorine’s electronegativity, influencing solubility and reactivity . In contrast, the 3-chlorophenyl substituent in the target compound may induce steric effects, altering molecular interactions.
Structural and Crystallographic Insights
Table 3: Crystallographic Data for Selected Derivatives
Key Observations:
- The U-shaped conformation of sulfonyl derivatives facilitates dimerization via hydrogen bonding, which may influence packing in solid-state formulations .
Activité Biologique
5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione, a compound with the molecular formula C₁₀H₉ClN₂O₂, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4 and a chlorophenyl group at position 3. Its molecular weight is 224.64 g/mol. The structural characteristics of this compound facilitate various chemical interactions, making it a subject of interest in medicinal chemistry.
1. Anti-inflammatory Properties
Research indicates that 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione exhibits significant anti-inflammatory activity. Studies have shown that it can inhibit the expression and activity of key inflammatory mediators such as:
- Prostaglandin E2
- Inducible nitric oxide synthase (iNOS)
- Tumor necrosis factor-alpha (TNF-α)
- Nuclear factor kappa B (NF-κB)
The compound's ability to modulate these pathways suggests potential applications in treating inflammatory conditions.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by inhibiting specific enzymes involved in cell proliferation. For example, molecular docking simulations suggest that it may interact with various receptors and enzymes, potentially leading to reduced tumor growth .
Table 1: Summary of Biological Activities
Enzyme Inhibition
One notable mechanism involves the inhibition of fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. By inhibiting FAAH, 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione may enhance endocannabinoid signaling without directly activating cannabinoid receptors, offering a novel approach to pain management and inflammation control.
Molecular Interactions
Molecular docking studies have provided insights into how this compound binds to its biological targets. For instance, it may exhibit high affinity for certain receptors involved in pain pathways and inflammation. These interactions are crucial for understanding its pharmacological profile and therapeutic potential .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione. For example:
- A study on similar imidazolidine derivatives revealed their efficacy against prostate cancer cell lines (PC-3 and DU-145), highlighting the potential for developing new anticancer agents based on this scaffold .
Table 2: IC50 Values from Related Studies
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives of 5-aryl-imidazolidine-2,4-dione can be synthesized by reacting substituted phenyl precursors with methyl groups under basic conditions (e.g., triethylamine or DMAP catalysis) in dichloromethane (CH₂Cl₂) . Yield optimization (25–45%) may require controlled stoichiometry, temperature (room temperature to reflux), and purification via recrystallization (e.g., DMF-acetic acid mixtures). Key steps include monitoring reaction progress via TLC and confirming purity via UPLC-MS and HRMS .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl groups) and imidazolidine-dione protons (δ 3.0–5.0 ppm). Coupling constants (e.g., J = 8–12 Hz for aromatic protons) help confirm substitution patterns .
- Mass Spectrometry : Use UPLC-MS for molecular ion ([M+H]+) confirmation and HRMS for exact mass matching (±0.001 Da).
- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis (e.g., SHELX refinement) resolves bond lengths/angles and validates stereochemistry .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved for structurally similar derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding networks require cross-validation:
- Refine data using SHELXL (rigid-body refinement for high symmetry) .
- Compare packing motifs via Mercury CSD (e.g., centroid-to-centroid distances for π-π stacking) .
- Validate intermolecular interactions (e.g., N–H⋯O hydrogen bonds) using Olex2 or PLATON .
Q. What strategies analyze intermolecular interactions in the crystal lattice?
- Methodological Answer :
- Hydrogen Bonding : Calculate donor-acceptor distances (e.g., 2.8–3.2 Å for N–H⋯O) and angles (>120°) using crystallographic data .
- Halogen Interactions : Identify short Cl⋯F or Cl⋯O contacts (e.g., 3.05–3.12 Å) via Mercury’s "Contacts" module .
- π-Stacking : Quantify dihedral angles between aromatic rings (<10°) and centroid separations (3.7–3.9 Å) .
Q. How can structure-activity relationships (SAR) guide its potential as an enzyme inhibitor?
- Methodological Answer :
- Substituent Effects : Compare bioactivity of 3-chlorophenyl derivatives with fluorophenyl or methoxyphenyl analogs (e.g., aldose reductase inhibition assays) .
- Docking Studies : Use MOE or AutoDock to model interactions with enzyme active sites (e.g., hydrophobic pockets for chlorophenyl groups) .
- In Vitro Assays : Test hypoglycemic activity via glucose uptake assays (IC50 values) or diabetic complication models (e.g., neuropathy) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data across derivatives?
- Methodological Answer :
- Control Variables : Standardize assay conditions (pH, temperature, solvent) to minimize variability .
- Meta-Analysis : Use PubChem BioAssay data to compare inhibition trends (e.g., IC50 vs. logP for chlorophenyl derivatives) .
- Crystallographic Validation : Correlate bioactivity with molecular conformation (e.g., U-shaped vs. planar structures) .
Software and Tools
Q. Which computational tools are essential for structural analysis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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